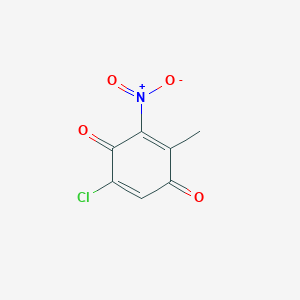
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones Quinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione typically involves the nitration of 5-chloro-2-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is usually maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit certain enzymes and disrupt cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a nitro group and a chlorine atom on the cyclohexa-2,5-diene-1,4-dione ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications .
Propiedades
Número CAS |
89883-10-3 |
|---|---|
Fórmula molecular |
C7H4ClNO4 |
Peso molecular |
201.56 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H4ClNO4/c1-3-5(10)2-4(8)7(11)6(3)9(12)13/h2H,1H3 |
Clave InChI |
OICDUSDFJKSTBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=CC1=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
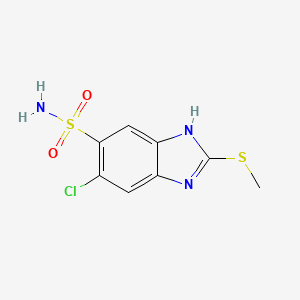
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
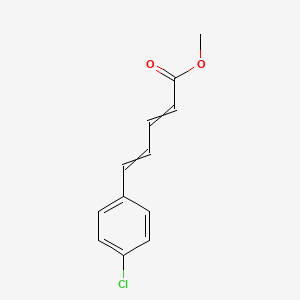
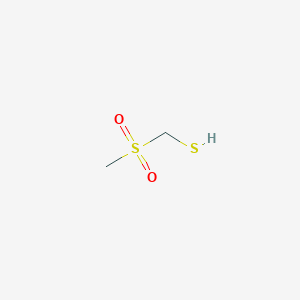

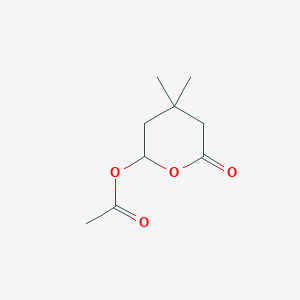
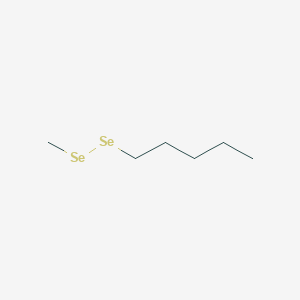
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

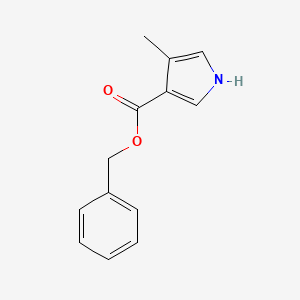
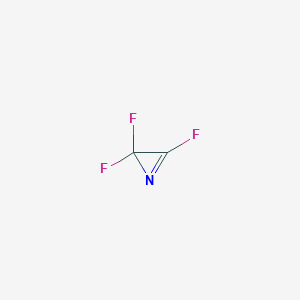
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
